(1s,3s)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide
CAS No.: 1021094-14-3
Cat. No.: VC4160446
Molecular Formula: C23H32N6O
Molecular Weight: 408.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021094-14-3 |
|---|---|
| Molecular Formula | C23H32N6O |
| Molecular Weight | 408.55 |
| IUPAC Name | N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]adamantane-1-carboxamide |
| Standard InChI | InChI=1S/C23H32N6O/c30-22(23-11-16-8-17(12-23)10-18(9-16)13-23)24-4-7-29-21-19(14-27-29)20(25-15-26-21)28-5-2-1-3-6-28/h14-18H,1-13H2,(H,24,30) |
| Standard InChI Key | MBKKQYHESBOINC-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C45CC6CC(C4)CC(C6)C5 |
Introduction
The compound (1s,3s)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide is a synthetic molecule belonging to the class of heterocyclic compounds. It features a pyrazolo[3,4-d]pyrimidine core linked to an adamantane carboxamide and a piperidine ring. This structure suggests potential applications in medicinal chemistry due to its combination of rigid and flexible components, which often enhance binding affinity and specificity in biological systems.
Structural Features
The compound consists of:
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Adamantane Carboxamide: A bulky, hydrophobic group that may improve membrane permeability and stability.
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Pyrazolo[3,4-d]pyrimidine Core: Known for its bioactivity in various therapeutic areas, including oncology and anti-inflammatory applications.
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Piperidine Substituent: Enhances solubility and may interact with hydrophilic regions of biological targets.
Synthesis Pathway
The synthesis of this compound typically involves:
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Preparation of the Pyrazolo[3,4-d]pyrimidine Core: This is achieved through cyclization reactions starting from precursors like aminopyrimidines and hydrazines.
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Functionalization with Piperidine: The piperidinyl group is introduced via substitution reactions using reagents such as piperidine derivatives.
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Attachment to Adamantane Carboxamide: Adamantane-based intermediates are coupled using standard amide bond-forming reactions with activating agents like EDC·HCl or DCC.
Biological Relevance
Pyrazolo[3,4-d]pyrimidines are extensively studied for their pharmacological properties:
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Anticancer Activity: These compounds often inhibit enzymes like kinases or PARP (Poly ADP-ribose polymerase), crucial in cell proliferation and DNA repair mechanisms .
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Anti-inflammatory Effects: The structural motifs can modulate inflammatory pathways by targeting specific signaling proteins .
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Potential CNS Applications: The adamantane moiety is commonly associated with neuroprotective properties, suggesting possible utility in treating neurodegenerative diseases.
Research Findings
Studies on related compounds indicate:
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Binding Affinity: Molecular docking studies often reveal strong interactions with enzyme active sites due to the heterocyclic core's hydrogen-bonding capacity .
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Cytotoxicity Profiles: Derivatives of pyrazolo[3,4-d]pyrimidines exhibit selective cytotoxicity against cancer cells while sparing normal cells .
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Pharmacokinetics: The adamantane group enhances metabolic stability and bioavailability.
Table 2: Biological Activities of Related Compounds
| Activity | IC50/EC50 Range | Target Enzyme/Pathway |
|---|---|---|
| Anticancer (e.g., kinase inhibition) | 10–100 nM | EGFR, PARP |
| Anti-inflammatory | 0.5–5 µM | NF-kB |
| Neuroprotective | Not determined | NMDA receptor modulation |
Limitations and Future Directions
While promising, challenges remain:
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Synthesis Complexity: Multi-step synthesis increases production costs.
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Limited Data: Specific biological evaluations for this compound are sparse.
Future research should focus on optimizing synthesis routes, expanding biological testing, and exploring structure-activity relationships (SAR).
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